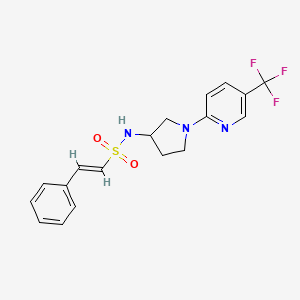
(E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O2S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is a synthetic compound belonging to the class of ethenesulfonamides, notable for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N3O2S, with a molecular weight of 397.42 g/mol. The compound features a sulfonamide group, which is often associated with biological activity, particularly antibacterial and anticancer properties .
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, a critical mechanism for the efficacy of many anticancer therapies .
- Interaction with Biological Targets : The sulfonamide group allows for interactions with enzymes and receptors involved in metabolic pathways, enhancing its therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
The biological activity of ethenesulfonamide derivatives, including this compound, can be predicted using computational methods such as QSAR (Quantitative Structure–Activity Relationship). Key findings from SAR studies include:
- Electronic and Steric Descriptors : The most significant descriptors affecting anticancer activity include electronic properties (e.g., EHOMO) and steric factors (e.g., Rindex). These factors contribute to the binding affinity of the compound to its biological targets .
- Substituent Effects : Variations in substituents on the phenyl ring have been shown to influence selectivity for specific receptors, such as endothelin receptors, which are implicated in cardiovascular diseases and cancer .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies indicated that this compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, compounds derived from the same class demonstrated IC50 values comparable to established chemotherapeutics .
- QSAR Modeling : A QSAR study demonstrated that specific structural modifications could enhance the selectivity and potency of ethenesulfonamide derivatives against cancer cell lines. The predictive models achieved high correlation coefficients, indicating robust relationships between structure and activity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trifluoperazine | Trifluoromethyl group | Antipsychotic |
| MPEP | Contains a phenyl group | mGluR5 antagonist |
This comparison highlights how variations in structure can lead to diverse biological activities, emphasizing the unique profile of this compound.
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c19-18(20,21)15-6-7-17(22-12-15)24-10-8-16(13-24)23-27(25,26)11-9-14-4-2-1-3-5-14/h1-7,9,11-12,16,23H,8,10,13H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAJPCGQKYFBO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














